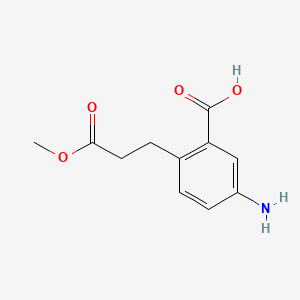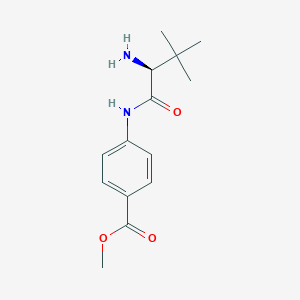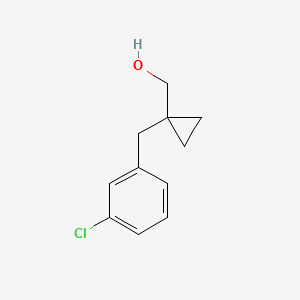
(1-(3-Chlorobenzyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Chlorobenzyl)cyclopropyl)methanol: is a chemical compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a 3-chlorobenzyl substituent on the cyclopropyl ring.
Preparation Methods
The synthesis of (1-(3-Chlorobenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the cyclopropylmethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(1-(3-Chlorobenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride.
Scientific Research Applications
(1-(3-Chlorobenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into its potential therapeutic effects, particularly in the development of new pharmaceuticals, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-(3-Chlorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the 3-chlorobenzyl moiety contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
(1-(3-Chlorobenzyl)cyclopropyl)methanol can be compared with other similar compounds, such as:
(4-((3-chlorobenzyl)oxy)phenyl)(cyclopropyl)methanol: This compound has a similar structure but with an additional phenyl group, which may alter its chemical properties and applications.
Cyclopropyl(1,5-dimethyl-1h-pyrazol-3-yl)methanol:
The uniqueness of this compound lies in its specific combination of the cyclopropyl and 3-chlorobenzyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
[1-[(3-chlorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H13ClO/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6,13H,4-5,7-8H2 |
InChI Key |
QYSLSHANIBZCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


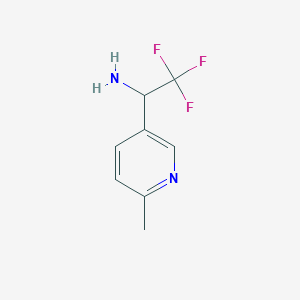
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
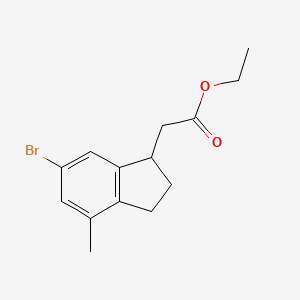
![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
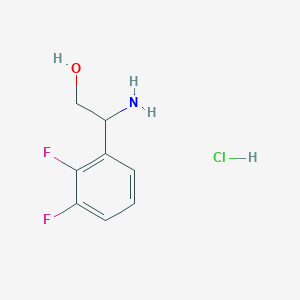
![(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13517085.png)
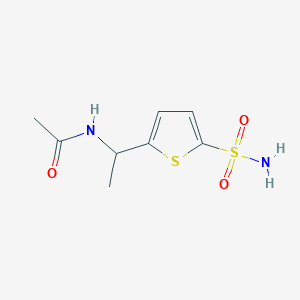
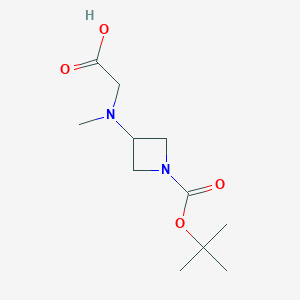
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)
![Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate](/img/structure/B13517110.png)


